N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Description
N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-butan-2-yl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-4-10(2)15-14(17)12-5-6-13-11(9-12)7-8-16(13)20(3,18)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRWFHKVCYYIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Butan-2-yl Group: This step involves alkylation of the indole nitrogen using butan-2-yl halide in the presence of a base.
Sulfonylation: The methylsulfonyl group is introduced via sulfonylation of the indole nitrogen using methylsulfonyl chloride in the presence of a base.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
N-(butan-2-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide can be compared with other indole derivatives, such as:
- N-(butan-2-yl)-2-{[3-(methylsulfanyl)phenyl]amino}acetamide
- N-(butan-2-yl)-2-{[3-(methylsulfanyl)phenyl]amino}propanamide
- N-(4-(methylsulfonyl)butan-2-yl)thietan-3-amine
These compounds share similar structural features but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
